



SAR-020106 solubility and preparation for cell culture

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Compound of Interest		
Compound Name:	SAR-020106	
Cat. No.:	B15585985	Get Quote

Application Notes and Protocols for SAR-020106 Introduction

SAR-020106 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a crucial serine/threonine kinase involved in the DNA damage response (DDR) pathway.[1][2] [3] By inhibiting Chk1, SAR-020106 disrupts the intra-S and G2/M cell cycle checkpoints, which are critical for allowing cancer cells to repair DNA damage before proceeding with cell division. [4] This disruption leads to the accumulation of DNA damage, ultimately resulting in cell death. [4][5] Consequently, SAR-020106 can sensitize cancer cells to the effects of DNA-damaging agents like chemotherapy and radiation, making it a promising candidate for combination therapies.[6][7] These application notes provide detailed protocols for the solubilization and preparation of SAR-020106 for use in cell culture experiments, along with its mechanism of action and relevant cellular assays.

Physicochemical Properties and Solubility

Proper dissolution of **SAR-020106** is critical for accurate and reproducible experimental results. The compound exhibits poor solubility in aqueous solutions and ethanol.[8] Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[1][8] It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can reduce the solubility of the compound.[8]

Table 1: Solubility of SAR-020106



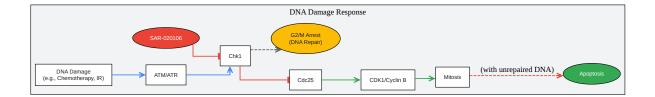
Solvent	Solubility	Notes
DMSO	≥ 20 mg/mL (52.23 mM)[8] or 5 mg/mL (13.06 mM)[1]	Ultrasonic assistance may be required.[1] Use fresh, anhydrous DMSO.[8]
Water	Insoluble	
Ethanol	Insoluble	-

Mechanism of Action: Chk1 Inhibition and Cell Cycle Abrogation

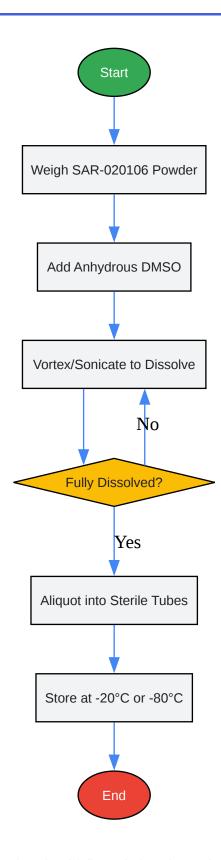
Genotoxic stress from DNA-damaging agents activates the ATM and ATR kinases, which in turn phosphorylate and activate Chk1.[2] Activated Chk1 then phosphorylates downstream targets, including Cdc25 phosphatases, leading to their inactivation. This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest at the S and G2/M phases, allowing time for DNA repair.[2][4]

SAR-020106, as a Chk1 inhibitor, blocks this pathway. By preventing Chk1 activation, it allows Cdc25 to remain active, leading to CDK activation and progression through the cell cycle despite the presence of DNA damage.[2][9] This premature entry into mitosis with unrepaired DNA leads to mitotic catastrophe and apoptosis, particularly in p53-deficient cancer cells that lack a functional G1/S checkpoint.[9][10][11]









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